Journal Name:Nanoscale Horizons
Journal ISSN:2055-6756
IF:11.684
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/nanoscale-horizons/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:44
Publishing Cycle:
OA or Not:Not
Scaling Planck's law: a unified approach to the Casimir effect and radiative heat-conductance in nanogaps
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00496D
Using Planck's law from an innovative point of view brings about the possibility to understand the common origin of the repulsive Casimir thermal pressure and the heat exchange in nanogaps. Based on a scale transformation, a procedure that removes divergences of the energy density, we prove the validity of Planck's law to describe confined thermal radiation properties in nanoscale gaps. This scaling involves a configurational temperature obtained from Wien's displacement law and having an entropic origin. We derive analytical expressions for the Casimir thermal pressure as well as for the heat conductance. Comparison of our results with experimental data shows a remarkable agreement.
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Probing the mechanism of the peroxiredoxin decamer interaction with its reductase sulfiredoxin from the single molecule to the solution scale†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH00037G
Peroxiredoxins from the Prx1 subfamily (Prx) are highly regulated multifunctional proteins involved in oxidative stress response, redox signaling and cell protection. Prx is a homodimer that associates into a decamer. The monomer C-terminus plays intricate roles in Prx catalytic functions, decamer stability and interaction with its redox partner, the small reductase sulfiredoxin (Srx), that regulates the switching between Prx cellular functions. As only static structures of covalent Prx–Srx complexes have been reported, whether Srx binding dissociates the decameric assembly and how Prx subunit flexibility impacts complex formation are unknown. Here, we assessed the non-covalent interaction mechanism and dynamics in the solution of Saccharomyces cerevisiae Srx with the ten subunits of Prx Tsa1 at the decamer level via a combination of multiscale biophysical approaches including native mass spectrometry. We show that the ten subunits of the decamer can be saturated by ten Srx molecules and that the Tsa1 decamer in complex with Srx does not dissociate in solution. Furthermore, the binding events of atomic force microscopy (AFM) tip-grafted Srx molecules to Tsa1 individual subunits were relevant to the interactions between free molecules in solution. Combined with protein engineering and rapid kinetics, the observation of peculiar AFM force–distance signatures revealed that Tsa1 C-terminus flexibility controls Tsa1/Srx two-step binding and dynamics and determines the force-induced dissociation of Srx from each subunit of the decameric complex in a sequential or concerted mode. This combined approach from the solution to the single-molecule level offers promising prospects for understanding oligomeric protein interactions with their partners.
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Heterostructured Bi–Cu2S nanocrystals for efficient CO2 electroreduction to formate†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00661D
The electrochemical CO2 reduction reaction (ECO2RR) driven by renewable electricity holds promise to store intermittent energy in chemical bonds, while producing value-added chemicals and fuels sustainably. Unfortunately, it remains a grand challenge to simultaneously achieve a high faradaic efficiency (FE), a low overpotential, and a high current density of the ECO2RR. Herein, we report the synthesis of heterostructured Bi–Cu2S nanocrystals via a one-pot solution-phase method. The epitaxial growth of Cu2S on Bi leads to abundant interfacial sites and the resultant heterostructured Bi–Cu2S nanocrystals enable highly efficient ECO2RR with a largely reduced overpotential (240 mV lower than that of Bi), a near-unity FE (>98%) for formate production, and a high partial current density (2.4- and 5.2-fold higher JHCOO− than Cu2S and Bi at −1.0 V vs. reversible hydrogen electrode, RHE). Density functional theory (DFT) calculations show that the electron transfer from Bi to Cu2S at the interface leads to the preferential stabilization of the formate-evolution intermediate (*OCHO).
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Intelligent and robust DNA robots capable of swarming into leakless nonlinear amplification in response to a trigger†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH00018K
Nonlinear DNA signal amplification with an enzyme-free isothermal self-assembly process is uniquely useful in nanotechnology and nanomedicine. However, progress in this direction is hampered by the lack of effective design models of leak-resistant DNA building blocks. Here, we propose two conceptual models of intelligent and robust DNA robots to perform a leakless nonlinear signal amplification in response to a trigger. Two conceptual models are based on super-hairpin nanostructures, which are designed by innovating novel principles in methodology and codifying them into embedded programs. The dynamical and thermodynamical analyses reveal the critical elements and leak-resistant mechanisms of the designed models, and the leak-resistant behaviors of the intelligent DNA robots and morphologies of swarming into nonlinear amplification are separately verified. The applications of the designed models are also illustrated in specific signal amplification and targeted payload enrichment via integration with an aptamer, a fluorescent molecule and surface-enhanced Raman spectroscopy. This work has the potential to serve as design guidelines of intelligent and robust DNA robots and leakless nonlinear DNA amplification, and also as the design blueprint of cargo delivery robots with the performance of swarming into nonlinear amplification in response to a target automatically, facilitating their future applications in biosensing, bioimaging and biomedicine.
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Novel charm of 2D materials engineering in memristor: when electronics encounter layered morphology
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH00031H
The family of two-dimensional (2D) materials composed of atomically thin layers connected via van der Waals interactions has attracted much curiosity due to a variety of intriguing physical, optical, and electrical characteristics. The significance of analyzing statistics on electrical devices and circuits based on 2D materials is seldom underestimated. Certain requirements must be met to deliver scientific knowledge that is beneficial in the field of 2D electronics: synthesis and fabrication must occur at the wafer level, variations in morphology and lattice alterations must be visible and statistically verified, and device dimensions must be appropriate. The authors discussed the most recent significant concerns of 2D materials in the provided prose and attempted to highlight the prerequisites for synthesis, yield, and mechanism behind device-to-device variability, reliability, and durability benchmarking under memristors characteristics; they also indexed some useful approaches that have already been reported to be advantageous in large-scale production. Commercial applications, on the other hand, will necessitate further effort.
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Incorporating plasmonic featurization with machine learning to achieve accurate and bidirectional prediction of nanoparticle size and size distribution†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH00146B
Determination of nanoparticle size and size distribution is important because these key parameters dictate nanomaterials’ properties and applications. Yet, it is only accomplishable using low-throughput electron microscopy. Herein, we incorporate plasmonic-domain-driven feature engineering with machine learning (ML) for accurate and bidirectional prediction of both parameters for complete characterization of nanoparticle ensembles. Using gold nanospheres as our model system, our ML approach achieves the lowest prediction errors of 2.3% and ±1.0 nm for ensemble size and size distribution respectively, which is 3–6 times lower than previously reported ML or Mie approaches. Knowledge elicitation from the plasmonic domain and concomitant translation into featurization allow us to mitigate noise and boost data interpretability. This enables us to overcome challenges arising from size anisotropy and small sample size limitations to achieve highly generalizable ML models. We further showcase inverse prediction capabilities, using size and size distribution as inputs to generate spectra with LSPRs that closely match experimental data. This work illustrates a ML-empowered total nanocharacterization strategy that is rapid (<30 s), versatile, and applicable over a wide size range of 200 nm.
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Electrodes and electrocatalysts for electrochemical hydrogen peroxide sensors: a review of design strategies
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH00006G
H2O2 sensing is required in various biological and industrial applications, for which electrochemical sensing is a promising choice among various sensing technologies. Electrodes and electrocatalysts strongly influence the performance of electrochemical H2O2 sensors. Significant efforts have been devoted to electrode nanostructural designs and nanomaterial-based electrocatalysts. Here, we review the design strategies for electrodes and electrocatalysts used in electrochemical H2O2 sensors. We first summarize electrodes in different structures, including rotation disc electrodes, freestanding electrodes, all-in-one electrodes, and representative commercial H2O2 probes. Next, we discuss the design strategies used in recent studies to increase the number of active sites and intrinsic activities of electrocatalysts for H2O2 redox reactions, including nanoscale pore structuring, conductive supports, reducing the catalyst size, alloying, doping, and tuning the crystal facets. Finally, we provide our perspectives on the future research directions in creating nanoscale structures and nanomaterials to enable advanced electrochemical H2O2 sensors in practical applications.
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Exploring seebeck-coefficient fluctuations in endohedral-fullerene, single-molecule junctions†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00527H
For the purpose of creating single-molecule junctions, which can convert a temperature difference ΔT into a voltage ΔV via the Seebeck effect, it is of interest to screen molecules for their potential to deliver high values of the Seebeck coefficient S = −ΔV/ΔT. Here we demonstrate that insight into molecular-scale thermoelectricity can be obtained by examining the widths and extreme values of Seebeck histograms. Using a combination of experimental scanning-tunnelling-microscopy-based transport measurements and density-functional-theory-based transport calculations, we study the electrical conductance and Seebeck coefficient of three endohedral metallofullerenes (EMFs) Sc3N@C80, Sc3C2@C80, and Er3N@C80, which based on their structures, are selected to exhibit different degrees of charge inhomogeneity and geometrical disorder within a junction. We demonstrate that standard deviations in the Seebeck coefficient σS of EMF-based junctions are correlated with the geometric standard deviation σ and the charge inhomogeneity σq. We benchmark these molecules against C60 and demonstrate that both σq, σS are the largest for Sc3C2@C80, both are the smallest for C60 and for the other EMFs, they follow the order Sc3C2@C80 > Sc3N@C80 > Er3N@C80 > C60. A large value of σS is a sign that a molecule can exhibit a wide range of Seebeck coefficients, which means that if orientations corresponding to high values can be selected and controlled, then the molecule has the potential to exhibit high-performance thermoelectricity. For the EMFs studied here, large values of σS are associated with distributions of Seebeck coefficients containing both positive and negative signs, which reveals that all these EMFs are bi-thermoelectric materials.
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Contents list
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90019J
The first page of this article is displayed as the abstract.
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Inside front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90018A
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Front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90017C
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Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90026B
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Supramolecular nanocapsules as two-fold stabilizers of outer-cavity sub-nanometric Ru NPs and inner-cavity ultra-small Ru clusters†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00677K
The synthesis of metallic nanoparticles (MNP) with high surface area and controlled shape is of paramount importance to increase their catalytic performance. The detailed growing process of NP is mostly unknown and understanding the specific steps would pave the way for a rational synthesis of the desired MNP. Here we take advantage of the stabilization properties exerted by the tetragonal prismatic supramolecular nanocapsule 8·(BArF)8 to develop a synthetic methodology for sub-nanometric RuNP (0.6–0.7 nm). The catalytic properties of these sub-nanometric nanoparticles were tested on the hydrogenation of styrene, obtaining excellent selectivity for the hydrogenation of the alkene moiety. In addition, the encapsulation of [Ru5] clusters inside the nanocapsule is strikingly observed in most of the experimental conditions, as ascertained by HR-MS. Moreover, a thorough DFT study enlightens the nature of the [Ru5] clusters as tb-Ru5H2(η6-PhH)2(η6-pyz)3 (2) trapped by two arene moieties of the clip, or as tb-Ru5H2(η1-pyz)6(η6-pyz)3 (3) trapped between the two Zn–porphyrin units of the nanocapsule. Both options fulfill the Wade-Mingos counting rules, i.e. 72 CVEs for the closotb. The trapped [Ru5] metallic clusters are proposed to be the first-grown seeds of subsequent formation of the subnanometric RuNP. Moreover, the double role of the nanocapsule in stabilising ∼0.7 nm NPs and also in hosting ultra-small Ru clusters, is unprecedented and may pave the way towards the synthesis of ultra-small metallic clusters for catalytic purposes.
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A high-responsivity CsPbBr3 nanowire photodetector induced by CdS@CdxZn1−xS gradient-alloyed quantum dots†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH00149G
Benefitting from excellent thermal and moisture stability, inorganic halide perovskite materials have established themselves quickly as promising candidates for fabricating photoelectric devices. However, due to their high trap state density and rapid carrier recombination rate, the photoelectric conversion efficiencies of current inorganic halide perovskite materials are still lower than expected. Here, after systematic research on the optoelectronic properties of CsPbBr3 nanowires (NWs) decorated with binary CdS quantum dots (QDs), CdS@ZnS core/shell QDs, and gradient-alloyed CdS@CdxZn1−xS QDs, respectively, we proposed a facile method to improve the quantum efficiency of perovskite-based photodetectors with low cost, in which the aforementioned QDs are firstly integrated with CsPbBr3 NWs, which act as a photosensitive layer. Notably, the responsivity of the CsPbBr3 NW photodetector decorated with CdS@CdxZn1−xS QDs was enhanced about 10-fold compared to that of pristine CsPbBr3 NW devices. This value is far superior to those for hybrids composed of binary CdS QDs and CdS@ZnS core/shell QDs. The high responsivity enhancement phenomena are interpreted based on the unique funnel-shaped energy level of CdS@CdxZn1−xS QDs, which is favorable for light-harvesting and photocarrier separation. This work indicates that our unique QD/NW hybrid nanostructure is a desirable building block for fabricating high-performance photodetectors.
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Salt-mediated, plasmonic field-field/field-lattice coupling-enhanced NIR-II photodynamic therapy using core-gap-shell gold nanopeanuts†
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D1NH00631B
Plasmonic field-field coupling-induced enhancement of the optical properties of dye molecules in the nanogaps among metal nanoparticle clusters and thin films has attracted significant attention especially in disease-related theranostic applications. However, it is very challenging to synthesize plasmonic core-gap-shell nanostructures with a well-controlled nanogap, uniform shape, and distances to maximize the plasmonic field-field coupling between the core and the shell. Herein, we synthesized Au@gap@AuAg nanopeanut-shaped core-gap-shell nanostructures (Au NPN) and tuned their optical absorption from near-infrared region-I (NIR-I) to near-infrared region-II (NIR-II) by filling their nanogap with a high dielectric NaCl(aq) aqueous solution, which led to a dramatic redshift in the plasmonic absorption band by 320 nm from 660 to 980 nm and a 12.6-fold increase (at 1064 nm) in the extinction coefficient in the NIR region (1000–1300 nm). Upon filling the nanogap with NaCl(aq) aqueous solution, the Au NPN6.5(NaCl) (i.e., ∼6.5 nm nanogap)-mediated NIR-II photodynamic therapy effect was dramatically enhanced, resulting in a much longer average lifespan of >55 days for the mice bearing a murine colon tumor and treated with Au NPN6.5(NaCl) plus 1064 nm light irradiation compared to the mice treated with Au NPN6.5 + 1064 nm light irradiation (without nanogap filled with dielectric NaCl(aq), 40 d) and the doxorubicin-treated group (23 d). This study demonstrates a simple but effective method to tune and maximize the plasmonic field-field coupling between the metal shell and metal core of core-gap-shell nanostructures, the plasmonic field-lattice interactions, and biomedical applications for the treatment of tumors. Overall, our work presents a new way to enhance/maximize the plasmonic field-field and field-lattice coupling, and thus the performance/sensitivities in nanogap-based bioimaging, sensing, and theranostic nanomaterials and devices.
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Front cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90036J
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DNA nanotechnology-empowered finite state machines
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH00060A
A finite state machine (FSM, or automaton) is an abstract machine that can switch among a finite number of states in response to temporally ordered inputs, which allows storage and processing of information in an order-sensitive manner. In recent decades, DNA molecules have been actively exploited to develop information storage and nanoengineering materials, which hold great promise for smart nanodevices and nanorobotics under the framework of FSM. In this review, we summarize recent progress in utilizing DNA self-assembly and DNA nanostructures to implement FSMs. We describe basic principles for representative DNA FSM prototypes and highlight their advantages and potential in diverse applications. The challenges in this field and future directions have also been discussed.
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Back cover
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90044K
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Correction: Thermally driven phase transition of cobalt hydroxide sheets via cobalt oxides to cobalt nanoparticles
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90035A
Correction for ‘Thermally driven phase transition of cobalt hydroxide sheets via cobalt oxides to cobalt nanoparticles’ by Aram Yoon et al., Nanoscale Horiz., 2022, https://doi.org/10.1039/d2nh00218c.
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Nanoscale Horizons 2021 Outstanding Paper Award
Nanoscale Horizons ( IF 11.684 ) Pub Date : , DOI: 10.1039/D2NH90016E
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1173
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.40 21 Science Citation Index Expanded Not
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